molecular formula C28H36ClN5O3S B560025 Ceritinib CAS No. 1032900-25-6

Ceritinib

货号: B560025
CAS 编号: 1032900-25-6
分子量: 558.1 g/mol
InChI 键: VERWOWGGCGHDQE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ceritinib is a pharmaceutical compound primarily used for the treatment of non-small cell lung cancer (NSCLC) that is positive for anaplastic lymphoma kinase (ALK) mutations. It is a second-generation ALK inhibitor developed by Novartis and received approval from the United States Food and Drug Administration in April 2014 . This compound is marketed under the trade name Zykadia and is administered orally.

科学研究应用

Ceritinib has a wide range of scientific research applications, including:

作用机制

Ceritinib is an antineoplastic kinase inhibitor primarily used to treat anaplastic lymphoma kinase (ALK)-positive metastatic non-small cell lung cancer (NSCLC) in patients who have shown inadequate clinical response or intolerance to crizotinib .

Target of Action

This compound targets the anaplastic lymphoma kinase (ALK) . ALK is a receptor tyrosine kinase, which, after genetic rearrangement, acts as an oncogenic driver in a subset of non-small cell lung cancers (NSCLCs) . This compound also targets other tyrosine kinases such as insulin-like growth factor 1 receptor (IGF1R) and focal adhesion kinase (FAK) .

Mode of Action

This compound exerts its therapeutic effect by inhibiting autophosphorylation of ALK , ALK-mediated phosphorylation of the downstream signaling protein STAT3, and proliferation of ALK-dependent cancer cells . This inhibition blocks the constitutive kinase activity that contributes to carcinogenesis and seems to drive the malignant phenotype .

Biochemical Pathways

This compound treatment inhibits the RTK/ACK/AR pathway and other downstream pathways in AR+ TNBC cells . It also inhibits the FAK-YB-1 signaling pathway that leads to paclitaxel resistance in all types of TNBC cells .

Pharmacokinetics

The pharmacokinetics of this compound are complex. It is highly bound to human plasma protein and to brain tumor tissue . The unbound drug concentrations achieved in brain metastases and patients with recurrent glioblastoma were insufficient for target modulation .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell growth in vitro and in vivo . The combination of this compound and enzalutamide showed a robust inhibitory effect on cell growth of AR+ TNBC cells .

生化分析

Biochemical Properties

Ceritinib exerts its therapeutic effect by inhibiting autophosphorylation of ALK, ALK-mediated phosphorylation of the downstream signaling protein STAT3, and proliferation of ALK-dependent cancer cells . It also inhibits other receptor kinases such as insulin-like growth factor I receptor (IGF-1R), insulin receptor and ROSI .

Cellular Effects

This compound has shown to have a robust inhibitory effect on cell growth of AR+ TNBC cells in vitro and in vivo . It also inhibits FAK-YB-1 signaling pathway that leads to paclitaxel resistance in all types of TNBC cells . In ALK+ NSCLC, this compound showed antitumor activity in patients with active brain metastases and/or leptomeningeal disease .

Molecular Mechanism

This compound acts by inhibiting the autophosphorylation of ALK, ALK-mediated phosphorylation of the downstream signaling protein STAT3, and proliferation of ALK-dependent cancer cells . It also inhibits RTK/ACK/AR pathway and other downstream pathways in AR+ TNBC cells .

Temporal Effects in Laboratory Settings

This compound has shown to have a fierce lethality to the planktonic and persistent S. aureus by a time-killing kinetics assay . It also showed biofilm inhibition and mature biofilm eradication .

Dosage Effects in Animal Models

In animal models, this compound showed a robust inhibitory effect on cell growth of AR+ TNBC cells . The combination of paclitaxel and this compound showed drastic inhibition of tumor growth compared to a single drug alone .

Metabolic Pathways

This compound is primarily metabolized by cytochrome P450 3A with other cytochrome P450 enzymes . It is mainly excreted in the feces, with only a minor fraction being eliminated in urine .

Transport and Distribution

This compound is a substrate for the adenosine triphosphate binding-cassette transporter B1 . The different substrate specificities of the transporters play a key role in superior blood–brain barrier penetration by alectinib than by crizotinib and this compound .

Subcellular Localization

The ROS1 fusion gene partner seems responsible for defining the subcellular localization of the resulting protein

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ceritinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of a pyrimidine ring, introduction of a piperidine moiety, and subsequent functionalization to introduce the sulfonamide group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes the use of high-purity reagents, efficient reaction conditions, and robust purification techniques to ensure the final product meets pharmaceutical standards. The process may also involve crystallization and recrystallization steps to obtain the desired polymorphic form of this compound .

化学反应分析

Types of Reactions: Ceritinib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various intermediates and derivatives of this compound, which can be further processed to obtain the final pharmaceutical compound .

相似化合物的比较

属性

IUPAC Name

5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36ClN5O3S/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERWOWGGCGHDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10725373
Record name Ceritinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Ceritinib inhibits Anaplastic lymphoma kinase (ALK) also known as ALK tyrosine kinase receptor or CD246 (cluster of differentiation 246), which is an enzyme that in humans is encoded by the ALK gene. About 4-5% of NSCLCs have a chromosomal rearrangement that generates a fusion gene between EML4 (echinoderm microtubule-associated protein-like 4) and ALK (anaplastic lymphoma kinase), which results in constitutive kinase activity that contributes to carcinogenesis and seems to drive the malignant phenotype. Ceritinib exerts its therapeutic effect by inhibiting autophosphorylation of ALK, ALK-mediated phosphorylation of the downstream signaling protein STAT3, and proliferation of ALK-dependent cancer cells. Ceritinib has been shown to inhibit in vitro proliferation of cell lines expressing EML4-ALK and NPM-ALK fusion proteins and demonstrated dose-dependent inhibition of EML4-ALK-positive NSCLC xenograft growth in mice and rats.
Record name Ceritinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09063
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1032900-25-6
Record name Ceritinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1032900-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ceritinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032900256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceritinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09063
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ceritinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Pyrimidinediamine, 5-chloro-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-N2-[5-methyl-2-(1-methylethoxy)-4-(4-piperidinyl)phenyl]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CERITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K418KG2GET
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。